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Compound of Interest

Compound Name: N-Acetylsulfanilyl chloride

Cat. No.: B132876

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and interpretation of the key spectral
data for N-Acetylsulfanilyl chloride (ASC), a vital intermediate in the synthesis of sulfonamide
drugs. This document outlines the expected spectral characteristics based on available data
and spectroscopic principles, details the methodologies for data acquisition, and presents a
logical framework for structural elucidation.

Executive Summary

N-Acetylsulfanilyl chloride (CsHsCINOsS, MW: 233.67 g/mol ) is a crystalline solid whose
structure can be unequivocally confirmed through a combination of spectroscopic techniques.
[1] This guide collates and interprets data from Proton Nuclear Magnetic Resonance (*H NMR),
Carbon-13 Nuclear Magnetic Resonance (33C NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS). By presenting quantitative data in accessible tables, outlining detailed
experimental protocols, and providing visual workflows, this document serves as an essential
resource for professionals engaged in the synthesis, quality control, and development of
related pharmaceutical compounds.

Spectral Data Summary

The following sections summarize the key quantitative data obtained from the spectroscopic
analysis of N-Acetylsulfanilyl chloride.
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'H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy provides information on the chemical environment and connectivity of

protons within the molecule. The spectrum of N-Acetylsulfanilyl chloride is characterized by

distinct signals corresponding to the acetyl, aromatic, and amide protons.

Chemical Shift (d) in
ppm

Signal Assignment

Multiplicity

Solvent

Acetyl Protons (-CHs) ~2.04-2.2

Singlet

Chloroform-d / DMSO-
de

Aromatic Protons ~75-7.9

Multiplet (two
doublets)

Chloroform-d / DMSO-
de

. ~7.5 (can overlap with
Amide Proton (-NH-) o
aromatic signals)

Singlet (broad)

Chloroform-d / DMSO-
de

Table 1: *H NMR
Spectral Data for N-
Acetylsulfanilyl
chloride. Data is
compiled from typical
values and may vary
slightly based on
experimental

conditions.[1]

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific, fully assigned experimental spectrum for N-Acetylsulfanilyl chloride is not

readily available in public databases, the expected chemical shifts can be predicted based on

the functional groups present. These predictions are crucial for confirming the carbon skeleton.
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Carbon Assignment

Expected Chemical Shift (d) in ppm

Methyl Carbon (-CH3) 20- 30

Aromatic Carbons (-CH) 115-130
Aromatic Carbon (ipso, C-N) 135 - 145
Aromatic Carbon (ipso, C-S) 140 - 150
Carbonyl Carbon (-C=0) 165 - 175

Table 2: Predicted 33C NMR Chemical Shifts for

N-Acetylsulfanilyl chloride. Ranges are based

on standard chemical shift correlation tables.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within the molecule through their characteristic

vibrational frequencies.

Vibrational Mode

Frequency (cm~1)

Functional Group

N-H Stretch 3250 - 3350 Amide

C-H Stretch (Aromatic) 3000 - 3100 Benzene Ring
C=0 Stretch (Amide I) 1660 - 1690 Carbonyl

N-H Bend (Amide II) 1530 - 1560 Amide

S=0 Stretch (Asymmetric) 1370 - 1390 Sulfonyl Chloride
S=0 Stretch (Symmetric) 1170 -1190 Sulfonyl Chloride
C-N Stretch 1250 - 1350 Amide

S-ClI Stretch 550 - 650 Sulfonyl Chloride

Table 3: Key Infrared

Absorption Frequencies for N-

Acetylsulfanilyl chloride.
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Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides information about the molecular
weight and fragmentation pattern of the compound, aiding in its identification.

m/z Value Assignment Relative Intensity
233/235 [M]* (Molecular lon) Low

191 [M - CH2COJ* High

156 [M - SOCIJ*+ High

43 [CHsCOJ]* Base Peak

Table 4: Key Mass
Spectrometry Fragmentation
Data for N-Acetylsulfanilyl
chloride.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Accurately weigh 10-20 mg of dry N-Acetylsulfanilyl chloride solid.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-de or
CDCI3) in a clean vial.

o Filter the solution through a pipette with a cotton or glass wool plug directly into a clean,
dry 5 mm NMR tube to remove any particulate matter.

e 'H NMR Acquisition:

o Insert the sample into the NMR spectrometer.
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o Tune and shim the instrument to optimize magnetic field homogeneity.

o Acquire the spectrum using a standard one-pulse sequence. A 45° pulse angle is typically
used to allow for a shorter relaxation delay.

o Set the spectral width to cover the range of -2 to 12 ppm.

o Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by
phase and baseline correction.

o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
like Tetramethylsilane (TMS).

o Integrate all signals.

e 13C NMR Acquisition:

o Use the same sample prepared for *H NMR.

[¢]

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

[e]

Set the spectral width to cover a range of 0 to 200 ppm.

o

A longer acquisition time and a larger number of scans are required compared to *H NMR
due to the low natural abundance of the 3C isotope.

o

Process the data similarly to the *H spectrum.

Infrared (IR) Spectroscopy (ATR Method)

e Instrument Preparation:

o Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean by
wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Background Spectrum:
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o Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Sample Analysis:

o Place a small amount of N-Acetylsulfanilyl chloride powder onto the ATR crystal,
ensuring complete coverage of the crystal surface.

o Apply pressure using the instrument's press arm to ensure firm and uniform contact
between the sample and the crystal.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio over a range of 4000 to 400 cm™1,

e Cleaning:

o Clean the crystal surface thoroughly after the measurement.

Mass Spectrometry (MS) (El Method)

e Sample Introduction:

o Introduce a small quantity of the sample into the instrument, typically via a direct insertion
probe for solid samples.

o Gently heat the probe to volatilize the sample into the ion source.
e |onization:

o Bombard the gaseous sample molecules with a beam of high-energy electrons (typically
70 eV). This causes ionization and fragmentation of the molecule.

e Mass Analysis:

o Accelerate the resulting positively charged ions into the mass analyzer (e.g., a quadrupole
or time-of-flight analyzer).

o The analyzer separates the ions based on their mass-to-charge ratio (m/z).
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e Detection:

o The separated ions are detected, and their abundance is recorded, generating a mass
spectrum.

Visualization of Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of the logical processes
and molecular correlations involved in the spectral analysis of N-Acetylsulfanilyl chloride.

Sample Handling

N-Acetylsulfanilyl
Chloride Sample

Spectroscopi¢ Analysis
Mass Spectrometry (MS) Infrared Spectroscopy (IR) NMR Spectroscopy
Data Interpretation
Determine Molecular Weight . . Elucidate *H and 3C
& Fragmentation Pattern Identify Functional Groups Framework

Structure Confirmation

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic identification of N-Acetylsulfanilyl chloride.
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Molecular Structure: N-Acetylsulfanilyl chloride
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-NH: ~7.5 ppm (s, br) N-H: ~3300 RSB [FEELS AR ICineeiolf)
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Caption: Correlation of molecular structure with key spectral data points.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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